Europium benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

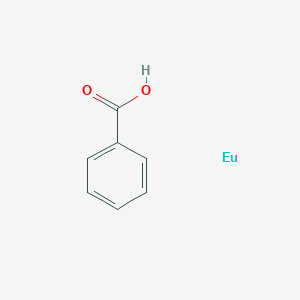

Europium benzoate is a useful research compound. Its molecular formula is C7H6EuO2 and its molecular weight is 274.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 253014. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of europium benzoate typically involves the reaction of europium(III) chloride with benzoic acid in an aqueous solution. The resulting complex can be characterized using various techniques such as infrared spectroscopy (IR), thermogravimetric analysis (TGA), and X-ray diffraction (XRD).

Key Characteristics:

- Chemical Formula : Eu C6H5COO 3

- Molar Mass : Approximately 300.25 g/mol

- Luminescent Properties : Exhibits characteristic red emission due to the 5D0→7F2 transition of europium ions.

Luminescent Applications

Europium compounds are primarily known for their luminescence, making them suitable for various optical applications:

- Lighting and Displays : this compound is used in phosphors for LED technology and display devices. Its ability to emit bright red light enhances the color quality in screens.

- Luminescent Sensors : The compound can be employed in sensors for detecting environmental changes, such as temperature or pH variations. For instance, studies have shown that europium-doped materials exhibit changes in luminescence intensity with varying temperatures, making them suitable for temperature sensing applications .

Biomedical Applications

The unique luminescent properties of europium compounds also find applications in biomedical fields:

- Imaging Techniques : Europium complexes are utilized in time-resolved luminescence imaging microscopy (TR-DLIM), which allows for high-contrast imaging of biological specimens. The delayed emission from europium ions provides a significant advantage over traditional fluorescent probes by minimizing background noise from autofluorescence .

- Drug Delivery Systems : Research indicates that europium complexes can be conjugated with drug molecules to create targeted delivery systems. The luminescence can be used to track the location and release of drugs within biological systems.

Case Study 1: Luminescent Sensors

A study demonstrated the synthesis of a europium complex with benzoate ligands that exhibited enhanced sensitivity to temperature changes. The complex showed a significant increase in luminescence intensity at elevated temperatures, indicating its potential application as a temperature sensor in various industrial processes .

Case Study 2: Imaging Applications

In another research project, a streptavidin-based macromolecular complex was developed using europium-fluorescent chelates for imaging biotin-labeled ligands. This system exhibited high quantum yields and was effective in visualizing live cells, showcasing the utility of europium complexes in cellular imaging techniques .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | Eu C6H5COO 3 |

| Molar Mass | 300.25 g/mol |

| Emission Peak | 612 nm |

| Quantum Yield | High |

| Application Area | Details |

|---|---|

| Lighting | Phosphors for LEDs |

| Temperature Sensing | Changes in luminescence with temperature |

| Biomedical Imaging | Time-resolved imaging techniques |

Analyse Des Réactions Chimiques

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) of [Eu₂(BA)₆(dmbpy)₂] (BA = benzoate; dmbpy = 4,4′-dimethyl-2,2′-bipyridine) reveals four decomposition stages:

| Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Mechanism |

|---|---|---|---|

| 1 | 232–360 | 25.3 | Loss of coordinated dmbpy ligands |

| 2 | 360–455 | 32.1 | Decomposition of benzoate ligands |

| 3 | 455–495 | 22.7 | Oxidation of residual carbon |

| 4 | >495 | 19.9 | Formation of Eu₂O₃ residue |

Kinetic parameters for Stage 1, calculated via Achar and Madhusudanan–Krishnan–Ninan methods, suggest a diffusion-controlled process (activation energy: ~120 kJ/mol) .

Luminescence and Energy Transfer

The coordination environment significantly impacts luminescent properties:

-

Compound 3 shows 15% higher emission intensity than 2 due to reduced non-radiative energy loss from water molecules.

-

Decay times increase from 0.58 ms (2) to 0.72 ms (3) , indicating enhanced energy transfer efficiency from ligands to Eu³⁺ .

Reactivity with Competing Ligands

Europium benzoate complexes undergo ligand exchange in the presence of stronger chelators (e.g., cryptands):

-

Electrochemical studies show improved oxidative stability of Eu²⁺ when coordinated with cryptand derivatives (anodic peak potential up to −0.035 V vs. Fc/Fc⁺) .

-

Benzoate ligands are displaced by multidentate ligands (e.g., thenoyltrifluoroacetone) under basic conditions, forming heteroleptic complexes with enhanced sensor capabilities .

Biological and Environmental Interactions

While benzoate itself is non-genotoxic , this compound’s biological interactions remain understudied. In biomaterial contexts, Eu³⁺ doping enhances osteogenic and angiogenic properties, but specific benzoate-mediated mechanisms require further exploration .

This synthesis of experimental data underscores the role of ligand coordination and reaction conditions in modulating this compound’s chemical and functional properties.

Propriétés

Numéro CAS |

40712-26-3 |

|---|---|

Formule moléculaire |

C7H6EuO2 |

Poids moléculaire |

274.08 g/mol |

Nom IUPAC |

benzoic acid;europium |

InChI |

InChI=1S/C7H6O2.Eu/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |

Clé InChI |

HIMJYPIKSSLZDZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)O.[Eu] |

SMILES canonique |

C1=CC=C(C=C1)C(=O)O.[Eu] |

Key on ui other cas no. |

40712-26-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.